Phenyl 5-bromo-2-hydroxybenzoate
Description
Phenyl 5-bromo-2-hydroxybenzoate is an aromatic ester derivative of 5-bromo-2-hydroxybenzoic acid, where the hydroxyl group of the carboxylic acid is replaced by a phenyl ester moiety. This compound is structurally characterized by a bromine atom at the 5-position and a hydroxyl group at the 2-position on the benzoate ring, with a phenyl group attached via an ester linkage. These analogs are frequently utilized as intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki couplings) for pharmaceutical and probe molecule development .
The bromine substituent enhances electrophilic reactivity, making the compound valuable for further functionalization. The phenyl ester group introduces steric bulk and aromaticity, which can influence solubility, stability, and spectroscopic properties compared to alkyl esters.
Properties
CAS No. |
10268-63-0 |
|---|---|
Molecular Formula |
C13H9BrO3 |
Molecular Weight |
293.11 g/mol |
IUPAC Name |
phenyl 5-bromo-2-hydroxybenzoate |
InChI |
InChI=1S/C13H9BrO3/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h1-8,15H |
InChI Key |
IRDJLIBTYFENSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)Br)O |
Other CAS No. |
10268-63-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Solubility : The phenyl group decreases water solubility, favoring organic phases in extraction or chromatographic separation.
- Stability : Phenyl esters are generally less stable under basic conditions due to electron-withdrawing effects of the aromatic ring, whereas methyl esters exhibit higher hydrolytic stability .
Spectroscopic and Analytical Profiles
UV-Vis Spectroscopy:
- Methyl 5-Bromo-2-Hydroxybenzoate: Exhibits strong absorption in UV-Vis due to the bromine atom (heavy atom effect) and conjugated π-system.
- This compound : Expected redshift in λmax compared to methyl/ethyl analogs due to extended conjugation with the phenyl group.
Chromatographic Behavior:
- Methyl and ethyl esters are separable via HPLC using reverse-phase columns . The phenyl ester’s higher hydrophobicity would likely increase retention times.
Stability and Reactivity
- Hydrolysis : Methyl esters resist hydrolysis better than phenyl esters. For example, methyl 5-bromo-2-hydroxybenzoate remains stable under basic conditions used in spectrophotometric assays (pH 10–12) , whereas phenyl esters may degrade.
- Electrophilic Reactivity : The bromine atom in all analogs enables cross-coupling reactions (e.g., Suzuki, Heck), but steric hindrance in the phenyl derivative may necessitate optimized catalysts .
Q & A
Basic Research Question
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm is effective for quantifying purity (>95%) and detecting byproducts like unreacted phenol .
- NMR Spectroscopy : H NMR (in DMSO-d6) identifies key signals: aromatic protons (δ 7.2–8.1 ppm), hydroxyl (δ 10.2 ppm, broad), and ester carbonyl (δ 168–170 ppm in C NMR) .
- Mass Spectrometry : ESI-MS in negative ion mode confirms molecular weight (MW: 291.1 g/mol) and fragmentation patterns (e.g., loss of CO from the ester group) .
How do steric and electronic effects influence the reactivity of this compound in substitution reactions?
Advanced Research Question
The bromine atom acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position relative to the hydroxyl group. Steric hindrance from the phenyl ester group limits reactivity at the ortho position. For example, in Suzuki-Miyaura coupling, the bromine can be replaced by aryl/heteroaryl groups using Pd(PPh) as a catalyst, but yields depend on the steric bulk of the boronic acid reagent . Computational studies (DFT) can model transition states to predict regioselectivity and optimize catalyst loading .
What strategies mitigate challenges in characterizing the hydroxyl group’s acidity and hydrogen-bonding behavior?
Advanced Research Question
The hydroxyl group’s acidity (pKa ~8–10) is influenced by resonance stabilization from the adjacent ester and bromine. Titration with NaOH in ethanol/water mixtures provides experimental pKa values, while IR spectroscopy (O–H stretch at 3200–3500 cm) reveals hydrogen-bonding strength. In crystalline phases, hydrogen bonding networks can be mapped via SC-XRD, showing interactions with carbonyl oxygen or solvent molecules .
How can this compound serve as a precursor in bioactive molecule synthesis?
Advanced Research Question
The compound’s bromine and hydroxyl groups make it a versatile intermediate for:
- Antimicrobial agents : Coupling with thiazole or benzimidazole moieties via Buchwald-Hartwig amination .
- Anticancer scaffolds : Functionalization at the bromine site with piperazine or morpholine derivatives enhances solubility and target affinity .
- Fluorescent probes : Introducing fluorophores (e.g., dansyl chloride) at the hydroxyl position for imaging applications .
What are the best practices for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential bromine vapor release during degradation .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
How do solvent polarity and temperature affect the compound’s stability during storage?
Advanced Research Question
this compound is hygroscopic and prone to hydrolysis in polar protic solvents (e.g., water, methanol). Stability studies show:
- Dry DCM or THF : Prevents ester hydrolysis for >6 months at 4°C .
- Accelerated degradation : At 40°C in aqueous ethanol (50%), hydrolysis to 5-bromo-2-hydroxybenzoic acid occurs within 72 hours, monitored via TLC .
What computational tools predict the compound’s spectroscopic properties and reactivity?
Advanced Research Question
- Gaussian 16 : Calculates NMR chemical shifts (B3LYP/6-311+G(d,p)) and IR vibrational frequencies with <5% deviation from experimental data .
- AutoDock Vina : Models binding affinities to biological targets (e.g., enzymes), guiding rational drug design .
How can conflicting crystallographic data on bromine positioning be resolved?
Advanced Research Question
Discrepancies in Br–C bond lengths or dihedral angles may arise from disordered crystals or twinning. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
